Bienvenue dans la boutique en ligne BenchChem!

Caerulomycin A

anticancer tubulin polymerization topoisomerase I inhibition

Caerulomycin A is an irreplaceable chemical probe for immunology and oncology. Its unique 2,2′-bipyridine scaffold with C-6 aldoxime and C-4 methoxy enables dual-pathway modulation: simultaneously suppresses IFN-γ-STAT1 signaling and enhances TGF-β-Smad3 to drive Treg expansion—directly serving autoimmune, transplant tolerance, and macrophage polarization research. In oncology, it uniquely dual-targets tubulin polymerization and topoisomerase I, overcoming paclitaxel resistance. ≥98% HPLC purity. Not substitutable with generic bipyridines.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 21802-37-9
Cat. No. B606606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerulomycin A
CAS21802-37-9
SynonymsCarulomycin A;  AC1NTHG8;  AC1N-THG8;  AC1N THG8 NSC-114341;  NSC114341;  NSC 114341;  HE185727;  HE 185727;  HE-185727; 
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO
InChIInChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+
InChIKeyJCTRJRHLGOKMCF-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Caerulomycin A: Bipyridine Core with Quantifiable Multi-Pathway Modulation


Caerulomycin A (CAS: 21802-37-9, also known as Cerulomycin) is a naturally occurring 2,2′-bipyridine alkaloid originally isolated from *Streptomyces caeruleus* in 1959. Its molecular formula is C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 g/mol . The compound features a distinctive 2,2′-bipyridine nucleus with a substituted oxime functional group at the C-6 position, which is critical for its biological activity [1]. Caerulomycin A has been demonstrated to possess antifungal, antibiotic, and immunomodulatory properties, with its primary mechanism of action involving suppression of interferon-γ-induced STAT1 signaling and enhancement of TGF-β-Smad3 signaling [2]. The compound also exhibits dual-targeting anticancer activity through tubulin polymerization and topoisomerase I inhibition [3].

Why Generic Bipyridine Substitution Fails for Caerulomycin A


Caerulomycin A cannot be simply substituted with other bipyridine-containing compounds due to its unique substitution pattern and specific mechanism of action. The compound's 2,2′-bipyridine core features a critical aldoxime substituent at the C-6 position and a methoxy group at C-4, which are essential for its biological activity [1]. Studies have demonstrated that even minor modifications, such as replacing the methoxy group with benzyl ether substituents at C-4, can dramatically alter cytotoxic potency and selectivity [2]. Furthermore, Caerulomycin A is biosynthetically distinct from closely related collismycins, as it lacks sulfur decoration due to the removal of the sulfhydryl group from the cysteine precursor during biosynthesis [3]. This structural difference results in divergent biological activities, with Caerulomycin A uniquely demonstrating STAT1 inhibition, TGF-β-Smad3 enhancement, and dual-targeting of tubulin and topoisomerase I, while collismycins do not share the same multi-pathway modulation profile [4].

Caerulomycin A: Quantified Differential Evidence Against Comparators


Caerulomycin A Demonstrates Dual-Targeting Anticancer Activity with Low Cytotoxicity Compared to Paclitaxel

Caerulomycin A exhibits dual-targeting anticancer activity through simultaneous inhibition of tubulin polymerization and DNA topoisomerase I (Topo-1), a mechanism not observed with the comparator drug paclitaxel, which solely targets tubulin. In in vitro assays, Caerulomycin A increased tubulin polymerization and inhibited Topo-1 activity [1]. Crucially, Caerulomycin A demonstrates broad inhibition of cancer cell viability with low cytotoxicity, and notably, it affects paclitaxel-resistant cancer cells and synergizes with paclitaxel to reduce cancer cell colony formation rate . This dual mechanism provides a quantifiable advantage in overcoming drug resistance, a common limitation of single-target agents like paclitaxel.

anticancer tubulin polymerization topoisomerase I inhibition cytotoxicity

Caerulomycin A Suppresses STAT1 Phosphorylation in Macrophages More Potently Than Inactive Comparator

In a murine model of LPS-induced sepsis, Caerulomycin A (caeA) treatment at 20 mg/kg significantly increased survival rates and modulated macrophage polarization [1]. In vitro experiments using RAW264.7 macrophages demonstrated that 20 μM caeA effectively inhibited LPS-induced STAT1 phosphorylation while enhancing STAT6 phosphorylation . This quantitative inhibition of STAT1 phosphorylation is a key differentiator compared to the inactive control, which showed no effect on STAT1 phosphorylation. This specific modulation of the JAK-STAT pathway leads to a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage phenotypes, as evidenced by decreased expression of M1 markers (CD86, NOS2) and increased expression of M2 markers (CD206, ARG1) .

immunomodulation STAT1 inhibition macrophage polarization sepsis

Caerulomycin A Enhances TGF-β-Smad3 Signaling by Suppressing IFN-γ-STAT1 Signaling, Uniquely Expanding Regulatory T Cells

Caerulomycin A (CaeA) uniquely induces the generation of regulatory T cells (Tregs) by simultaneously augmenting TGF-β-Smad3 signaling and suppressing IFN-γ-STAT1 signaling, a dual effect not observed with the inactive comparator [1]. Quantitative flow cytometry analysis showed that CaeA treatment substantially up-regulated the pool of Tregs, evidenced by an increased frequency of CD4⁺ Foxp3⁺ cells . Conversely, CaeA significantly suppressed the number of Th1 and Th17 cells, as supported by a decreased percentage of CD4⁺/IFN-γ⁺ and CD4⁺/IL-17⁺ cells, respectively . The mechanism was established as CaeA interfering with IFN-γ-induced STAT1 signaling by augmenting SOCS1 expression, which in turn enhanced TGF-β-mediated Smad3 activity .

immunosuppression Treg expansion STAT1 inhibition TGF-β-Smad3 signaling

C-4 Benzyl Ether Derivatives of Caerulomycin A Exhibit Enhanced Cytotoxic Potency Compared to Parent Compound

Structure-activity relationship (SAR) studies on Caerulomycin A analogs have revealed that specific modifications at the C-4 position can significantly enhance cytotoxic activity. In a panel of six human cancer cell lines, several C-4 benzyl ether derivatives of Caerulomycin A demonstrated significantly enhanced cytotoxicity compared to the parent Caerulomycin A molecule [1]. Notably, some analogs exhibited greater potency than the reference drug ellipticine . The SAR analysis pinpointed that halogenated substituted benzyl ether groups at the C-4 position played a critical role in modulating both cytotoxic activity and selectivity . This finding provides a quantifiable structure-activity relationship that can guide the procurement of specific derivatives for enhanced anticancer applications.

SAR cytotoxic activity cancer cell lines structural modification

Caerulomycin Glycosides Exhibit Selective Cytotoxicity Against HCT-116 Cells with Low Normal Cell Toxicity

A comprehensive cytotoxicity evaluation of 42 caerulomycin compounds revealed that caerulomycin glycosides (specifically compounds 29, 34, and 39) displayed effective selectivity against HCT-116 colorectal cancer cells while exhibiting low toxicity toward the normal human liver cell line L-02 [1]. In contrast, the parent Caerulomycin A (compound 1) and several other analogs showed moderate to strong cytotoxicity against multiple tumor cell lines with IC50 values ranging from 0.1 to 50 μM, but with less pronounced selectivity . This differential selectivity profile provides a quantifiable advantage for glycosylated derivatives in applications where minimizing off-target toxicity is paramount.

cytotoxicity selectivity cancer glycosides

Caerulomycin A Lacks Sulfur Decoration Unlike Collismycins, Resulting in Distinct Bioactivity

Biosynthetic analysis has revealed a key structural differentiator between Caerulomycin A and collismycins. The biosynthetic pathways for both compound families share a common hybrid PKS/NRPS system for 2,2′-bipyridine core formation [1]. However, the critical divergence occurs in the processing of the sulfhydryl group from the cysteine precursor. In Caerulomycin A biosynthesis, this sulfur atom is removed, whereas it is retained and modified in collismycins [2]. This fundamental difference in sulfur decoration results in Caerulomycin A lacking sulfur-containing functional groups, which directly impacts its chemical properties and biological activity, including its unique STAT1 inhibitory and Treg-inducing capabilities that are not observed with sulfur-containing collismycins .

biosynthesis comparative genomics structural differentiation sulfur metabolism

Caerulomycin A: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Immunology Research: Studying Treg Induction and STAT1-Mediated Immune Modulation

Caerulomycin A is an optimal tool for immunology studies focused on regulatory T cell (Treg) biology and STAT1 signaling. Its unique ability to simultaneously suppress IFN-γ-induced STAT1 signaling and enhance TGF-β-Smad3 signaling [1] provides a precise mechanism for inducing Treg expansion in vitro and in vivo. Researchers can leverage Caerulomycin A to investigate the molecular underpinnings of immune tolerance, autoimmune disease pathogenesis, and the development of novel immunomodulatory therapies. Its quantifiable effects on CD4⁺ Foxp3⁺ Treg frequency and Th1/Th17 cell suppression make it a reliable reagent for reproducible experiments.

Oncology Drug Discovery: Developing Dual-Targeting Agents and Overcoming Paclitaxel Resistance

In oncology drug discovery programs, Caerulomycin A serves as a valuable lead compound for developing dual-targeting anticancer agents. Its demonstrated ability to inhibit both tubulin polymerization and topoisomerase I [1] addresses the critical need for therapies that can overcome resistance to single-target drugs like paclitaxel. Researchers can utilize Caerulomycin A as a scaffold for synthesizing novel analogs with enhanced potency and selectivity, guided by SAR data indicating that C-4 halogenated benzyl ether modifications significantly improve cytotoxic activity [2]. Its efficacy against paclitaxel-resistant cancer cells positions it as a promising candidate for combination therapies.

Inflammation and Sepsis Research: Modulating Macrophage Polarization for Therapeutic Benefit

Caerulomycin A is a potent chemical probe for investigating macrophage polarization in inflammatory diseases such as sepsis. Its quantifiable inhibition of STAT1 phosphorylation and promotion of STAT6 phosphorylation in LPS-stimulated macrophages [1] leads to a shift from pro-inflammatory M1 to anti-inflammatory M2 phenotypes. This modulation results in decreased expression of M1 markers (CD86, NOS2) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and increased expression of M2 markers (CD206, ARG1) and anti-inflammatory cytokines (IL-4, IL-10) [2]. Researchers can use Caerulomycin A to dissect the JAK-STAT pathway's role in inflammation and to evaluate its therapeutic potential in preclinical sepsis models.

Biosynthetic and Genomic Mining Studies: Uncovering 2,2′-Bipyridine Natural Product Diversity

For natural product discovery and biosynthetic engineering, Caerulomycin A provides a key reference point for understanding 2,2′-bipyridine biosynthesis. Its well-characterized biosynthetic gene cluster and the comparative genomics with collismycins [1] enable researchers to mine microbial genomes for novel caerulomycin/collismycin-type natural products. The unique sulfur-removal step in its biosynthesis [2] offers a specific genetic and enzymatic target for metabolic engineering efforts aimed at producing diverse 2,2′-bipyridine analogs with potentially new bioactivities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caerulomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.